Welcome to the BenchChem Online Store!
molecular formula C12H15FN2O3 B591971 N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester CAS No. 1242137-21-8

N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester

Cat. No. B591971
M. Wt: 254.261
InChI Key: RKZPPQSTEMLROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08524755B2

Procedure details

A solution of 2-(4-carbamoyl-3-fluorophenylamino)-2-methylpropanoic acid and K2CO3 (1.5 equivalents) in DMF (10 fold) was stirred at RT for 10 min. MeI (1.5 equivalents) was added and the reaction mixture was heated at 55-60° C. for 2 h. The solvent was removed under reduced pressure and the reaction mixture was poured in water, extracted with ethyl acetate (100 mL×2), dried over Na2SO4, concentrated and purified by column chromatography. 1H NMR (CDCl3, Freebase): δ (ppm) 7.9 (t, 1H), 6.5 (bs, 1H), 6.4 (d, 1H), 6.2 (d, 1H), 5.6 (bs, 1H), 4.6 (bs, 1H), 3.75 (s, 3H), 1.6 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([CH3:16])([CH3:15])[C:12]([OH:14])=[O:13])=[CH:6][C:5]=1[F:17])(=[O:3])[NH2:2].[C:18]([O-])([O-])=O.[K+].[K+].CI>CN(C=O)C>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]([CH3:15])([CH3:16])[C:12]([O:14][CH3:18])=[O:13])=[CH:6][C:5]=1[F:17])(=[O:3])[NH2:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1=C(C=C(C=C1)NC(C(=O)O)(C)C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the reaction mixture was poured in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (100 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C1=C(C=C(C=C1)NC(C(=O)OC)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.